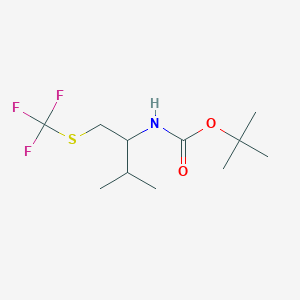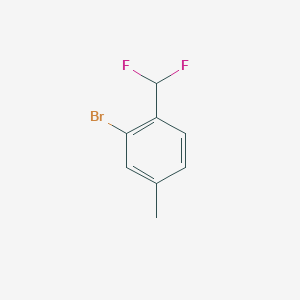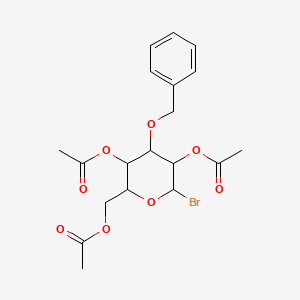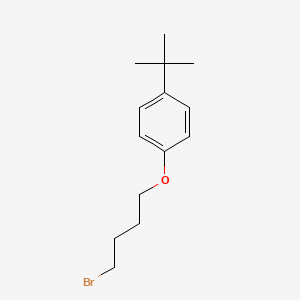
tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes a trifluoromethylthio group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halide or sulfonate ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Analyse Des Réactions Chimiques
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and chloroform.
Applications De Recherche Scientifique
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate without the trifluoromethylthio group.
tert-Butyl ®-(3-methylbutan-2-yl)carbamate: Lacks the trifluoromethylthio group but has a similar backbone structure.
tert-Butyl ®-(3-methyl-1-((methylthio)butan-2-yl)carbamate: Contains a methylthio group instead of a trifluoromethylthio group. The presence of the trifluoromethylthio group in tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate makes it unique, as this group significantly alters the compound’s chemical properties and reactivity
Propriétés
Formule moléculaire |
C11H20F3NO2S |
|---|---|
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
tert-butyl N-[3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16) |
Clé InChI |
QPXCMKUHCVTTMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)





![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)


![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)

![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
